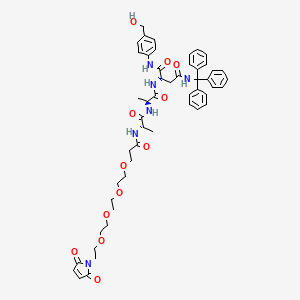

Mal-PEG4-Ala-Ala-Asn-PAB

Description

Evolution of Cleavable Linker Platforms in Research

The field of linker technology has seen a significant evolution, moving from simple, chemically labile linkers to more sophisticated, enzyme-cleavable systems. nih.gov Early linkers, such as those based on hydrazones, were designed to be cleaved under acidic conditions. cam.ac.uk However, research has increasingly focused on linkers that can be cleaved by specific enzymes that are overexpressed in target environments, like tumor tissues. nih.govsnmjournals.org This shift has led to the development of peptide-based linkers, which offer greater stability in systemic circulation and more controlled, rapid release of the payload within the target cell. mdpi.com This targeted release mechanism is a key factor in enhancing the therapeutic window and minimizing off-target toxicity. proteogenix.scienceaacrjournals.org

Overview of Mal-PEG4-Ala-Ala-Asn-PAB as a Representative Advanced Cleavable Linker System

Mal-PEG4-Ala-Ala-Asn-PAB is a prime example of a modern, cleavable linker system used in the synthesis of antibody-drug conjugates (ADCs). fujifilm.commedchemexpress.com This complex molecule is composed of several distinct functional units, each with a specific role:

Maleimide (B117702) (Mal): This group provides a reactive site for conjugation, specifically with thiol (-SH) groups found in molecules like cysteine residues on antibodies. creativepegworks.comaxispharm.com This reaction, a Michael addition, forms a stable thioether bond. creativepegworks.comberkeley.edu

PEG4: The polyethylene (B3416737) glycol (PEG) spacer, in this case containing four repeating units, enhances the solubility and stability of the bioconjugate. cymitquimica.combroadpharm.com PEGylation can also improve the pharmacokinetic properties of the conjugate. creativepegworks.com

Ala-Ala-Asn: This tripeptide sequence (Alanine-Alanine-Asparagine) serves as the specific recognition site for certain enzymes. axispharm.comnih.gov In particular, the enzyme legumain, an asparaginyl endopeptidase often overexpressed in the tumor microenvironment, recognizes and cleaves the peptide bond after the asparagine residue. nih.govsmolecule.com

PAB (p-aminobenzyl carbamate): This acts as a self-immolative spacer. proteogenix.sciencemdpi.com Once the Ala-Ala-Asn sequence is cleaved by the target enzyme, the PAB group spontaneously decomposes, leading to the release of the attached payload in its unmodified, active form. cam.ac.ukotago.ac.nz This self-immolation is a critical step that ensures the efficient delivery of the active molecule. mdpi.com

Research Significance and Academic Focus of Mal-PEG4-Ala-Ala-Asn-PAB

Researchers are actively exploring the use of this and similar linkers to create novel ADCs and other bioconjugates. Studies focus on optimizing the linker structure to enhance stability in circulation while ensuring efficient cleavage at the target site. snmjournals.orgaacrjournals.org The ability to attach a variety of payloads to this linker system opens up avenues for a wide range of research applications, from cancer therapy to advanced imaging techniques. fujifilm.com The development of such sophisticated linkers is a testament to the ongoing efforts to create more precise and effective tools for biomedical research.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H60N6O12/c1-36(52-44(59)24-26-66-28-30-68-32-33-69-31-29-67-27-25-57-46(61)22-23-47(57)62)48(63)53-37(2)49(64)55-43(50(65)54-42-20-18-38(35-58)19-21-42)34-45(60)56-51(39-12-6-3-7-13-39,40-14-8-4-9-15-40)41-16-10-5-11-17-41/h3-23,36-37,43,58H,24-35H2,1-2H3,(H,52,59)(H,53,63)(H,54,65)(H,55,64)(H,56,60)/t36-,37-,43-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRQHRCHCBSZIX-QJODFBJXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN5C(=O)C=CC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN5C(=O)C=CC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H60N6O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Design Principles and Rationale of Mal Peg4 Ala Ala Asn Pab

Modular Architecture and Functional Element Integration

The architecture of Mal-PEG4-Ala-Ala-Asn-PAB is a prime example of functional element integration in chemical biology. Each module plays a distinct and crucial role:

Maleimide (B117702) (Mal): This functional group serves as the attachment point to the targeting molecule, typically through a thiol group on a cysteine residue.

Ala-Ala-Asn Peptide: This tripeptide sequence is a substrate for specific enzymes, providing a mechanism for controlled cleavage and release of the payload.

PAB (p-aminobenzyl alcohol) Group: The PAB moiety acts as a self-immolative spacer, which, upon cleavage of the adjacent peptide, fragments to release the attached drug in its active form.

The seamless integration of these elements results in a linker that is stable in the bloodstream but can be selectively cleaved within the target cell environment, a critical feature for effective and safe drug delivery.

Rationale for Maleimide Moiety in Bioconjugation Strategies

The choice of the maleimide group for bioconjugation is deliberate and based on its well-characterized reactivity and selectivity.

Maleimides are highly reactive towards thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins. This reaction, a Michael addition, proceeds efficiently under mild, near-physiological conditions (pH 6.5-7.5), forming a stable covalent thioether bond. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high selectivity for cysteine residues over other amino acids like lysine. This specificity is crucial for the precise and controlled attachment of the linker to a targeting antibody.

While the thioether bond formed is generally stable, the succinimide (B58015) ring resulting from the maleimide-thiol reaction can be susceptible to two main degradation pathways: retro-Michael reaction and hydrolysis. The retro-Michael reaction can lead to the detachment of the linker-drug from the antibody, while hydrolysis of the succinimide ring results in a ring-opened, more stable structure that is resistant to the retro-Michael reaction. rsc.orgucl.ac.uk

The stability of the maleimide-thiol conjugate is influenced by the chemical groups adjacent to the maleimide. For instance, electron-withdrawing groups on the N-substituent of the maleimide can accelerate the rate of hydrolysis, leading to a more stable ring-opened product. prolynxinc.com The presence of a PEG spacer adjacent to the maleimide can also influence the local chemical environment and, consequently, the stability of the conjugate. nih.gov

| Maleimide Derivative | Half-life of Ring-Opening (pH 7.4, 37°C) | Reference |

| N-alkyl thiosuccinimide | 27 hours | ucl.ac.uk |

| N-aryl thiosuccinimide | 1.5 hours | ucl.ac.uk |

| N-fluorophenyl thiosuccinimide | 0.7 hours | ucl.ac.uk |

This table illustrates the impact of N-substituents on the hydrolysis rate of the succinimide ring, a key factor in stabilizing the maleimide-thiol linkage.

Role of Polyethylene (B3416737) Glycol (PEG4) Spacer in Linker Design

The inclusion of a polyethylene glycol (PEG) spacer is a common and effective strategy in the design of bioconjugates.

PEG is a hydrophilic and biocompatible polymer that can significantly improve the solubility and reduce the aggregation of often hydrophobic drug payloads. sigmaaldrich.com By creating a hydrophilic shield around the payload, the PEG spacer can minimize non-specific interactions with other proteins and biological membranes, which can lead to improved pharmacokinetics and reduced immunogenicity. sigmaaldrich.com

| PEG Length | Effect on ADC Properties | Reference |

| No PEG | Significant weight loss in tolerability studies | sigmaaldrich.com |

| PEG2, PEG4 | Less stable weight in tolerability studies | sigmaaldrich.com |

| PEG8, PEG12, PEG24 | Relatively stable weight in tolerability studies | sigmaaldrich.com |

This table summarizes findings from a study on the effect of PEG chain length on ADC tolerability, highlighting the importance of PEGylation for improving the safety profile.

Design Considerations for the Ala-Ala-Asn Peptide Sequence

The tripeptide sequence Alanine-Alanine-Asparagine (Ala-Ala-Asn) serves as the lynchpin of the linker's conditional release mechanism. Its selection is not arbitrary but is based on a deep understanding of protease biology, particularly the enzymatic environment within the lysosomes of target cells.

The fundamental principle behind protease-cleavable linkers is the exploitation of enzymes that are highly active within the intracellular compartments of cancer cells, such as lysosomes, but have low activity in the bloodstream. iris-biotech.de This differential activity ensures that the linker remains intact during circulation, preventing premature drug release and associated systemic toxicity. nih.gov The design process involves identifying short peptide sequences that are specific substrates for these intracellular proteases.

The Ala-Ala-Asn sequence has been identified as a highly specific recognition motif for the lysosomal cysteine protease, asparaginyl endopeptidase (AEP), more commonly known as legumain. nih.govresearchgate.net Legumain exhibits stringent specificity, hydrolyzing peptide bonds exclusively at the C-terminal side of asparagine (Asn) and, to a lesser extent, aspartate (Asp) residues. mdpi.comwikipedia.org The sequence Z-Ala-Ala-Asn-AMC (where Z is a benzyloxycarbonyl group and AMC is a fluorescent reporter) was developed nearly three decades ago and is now considered the "gold standard" synthetic substrate for measuring legumain activity due to this high specificity. mdpi.comresearchgate.net This established recognition makes the Ala-Ala-Asn motif a prime candidate for designing linkers that are selectively processed by legumain.

The choice of legumain as the target protease for linker cleavage offers several strategic advantages. Legumain is frequently overexpressed in various solid tumors and is involved in processes like tumor invasion and metastasis. nih.govmdpi.com Its activity is optimal in the acidic environment (pH 4.0-5.5) characteristic of lysosomes and endosomes, the very compartments where ADCs are typically trafficked after internalization. wikipedia.orgmdpi.comacs.org Conversely, legumain is nearly inactive at the neutral pH of the bloodstream, contributing to the linker's stability in circulation. acs.org

Legumain's strict substrate specificity for an asparagine residue at the P1 position (the amino acid immediately preceding the scissile bond) makes the Ala-Ala-Asn sequence an ideal trigger. nih.govnih.gov Upon delivery to the lysosome, legumain recognizes and cleaves the peptide bond immediately following the asparagine residue of the Ala-Ala-Asn-PAB sequence. nih.gov This cleavage event is the critical first step that initiates the subsequent release of the payload. The selection of this specific enzyme-substrate pair provides a highly controlled, tumor-associated release mechanism.

While the valine-citrulline (Val-Cit) dipeptide, cleaved by cathepsin B, has been a widely used standard in ADC development, research has expanded to explore other peptide sequences to optimize linker performance. iris-biotech.denih.gov Asparagine-containing linkers, such as Ala-Ala-Asn, have emerged as a promising alternative, offering distinct properties compared to traditional cathepsin-cleavable linkers. nih.govmorressier.comresearchgate.net

Studies comparing legumain-cleavable Asn-containing linkers with cathepsin-cleavable linkers like Val-Cit have revealed key differences in stability, cleavage efficiency, and physicochemical properties. Asn-containing linkers often exhibit improved hydrophilicity compared to the more hydrophobic Val-Cit linker, which can reduce the tendency for ADC aggregation, a common challenge in manufacturing and formulation. nih.govmorressier.com Furthermore, Asn-based linkers have demonstrated excellent stability in human and mouse plasma and, crucially, are resistant to cleavage by enzymes like human neutrophil elastase, which is believed to contribute to the off-target toxicity (e.g., neutropenia) seen with some Val-Cit-based ADCs. nih.govmdpi.comresearchgate.net

| Linker Sequence | Primary Target Protease | Key Advantages | Key Disadvantages | Relative Plasma Stability |

|---|---|---|---|---|

| Ala-Ala-Asn | Legumain (AEP) | High specificity; Good hydrophilicity; Stable against neutrophil elastase. nih.govnih.govresearchgate.net | Potential for extracellular cleavage in tumor microenvironment where legumain may be secreted. preprints.org | High |

| Val-Cit | Cathepsin B | Well-established; Effective intracellular cleavage. iris-biotech.demdpi.com | More hydrophobic (risk of aggregation); Susceptible to premature cleavage by neutrophil elastase and rodent carboxylesterases. mdpi.comnih.govnih.gov | Moderate to High (in humans) |

| Val-Ala | Cathepsin B | Lower hydrophobicity than Val-Cit, reducing aggregation risk; Good plasma stability. iris-biotech.denih.gov | Cleavage by Cathepsin B can be slower than Val-Cit. iris-biotech.de | High |

| GGFG (Gly-Gly-Phe-Gly) | Cathepsins | Used in successful, approved ADCs; Good stability. nih.gov | Can exhibit slower drug release compared to some dipeptide linkers. iris-biotech.de | High |

Mechanism and Importance of the p-Aminobenzyloxycarbonyl (PAB) Self-Immolative Unit

Following the enzymatic cleavage of the Ala-Ala-Asn peptide, the payload is not immediately liberated. Instead, the cleavage unmasks the p-aminobenzyloxycarbonyl (PAB) unit, which acts as a self-immolative spacer. This component is critical for ensuring that the released drug is in its native, unmodified form, a concept known as "traceless release."

The PAB spacer connects the peptide sequence to the drug payload via a carbamate (B1207046) linkage. The core mechanism of the PAB unit is a spontaneous electronic cascade known as 1,6-elimination. iris-biotech.demdpi.com The process unfolds as follows:

Enzymatic Cleavage: Legumain cleaves the peptide bond C-terminal to the asparagine, exposing the aniline (B41778) nitrogen of the PAB group.

Electron Cascade: The newly freed lone pair of electrons on the aniline nitrogen initiates a spontaneous electronic rearrangement. The electrons push into the aromatic ring, which in turn expels the bond connecting the benzylic carbon to the oxygen of the carbamate linker.

Fragmentation: This cascade results in the fragmentation of the spacer. The payload is released, and the PAB unit breaks down into carbon dioxide and a transient, harmless byproduct (p-aza-quinone methide). mdpi.com

This entire process occurs spontaneously after the initial enzymatic trigger, without the need for further enzymatic assistance. sigutlabs.com The term "traceless" signifies that the payload is released without any part of the linker remaining attached, which is crucial because residual linker fragments can negatively impact the drug's potency or ability to bind to its target. sigutlabs.comnih.gov

The design of the PAB self-immolative unit is integral to the controlled "uncaging" of the therapeutic payload. researchgate.netresearchgate.net The rate of the 1,6-elimination reaction, and thus the speed of drug release following peptide cleavage, can be modulated by the electronic and steric environment of the PAB unit. iris-biotech.de This provides a level of control over the pharmacokinetics of the active drug at the site of action.

The PAB spacer effectively separates the bulky payload from the peptide recognition sequence, which can be important for allowing the protease (legumain) to access and cleave the linker efficiently. nih.gov Without such a spacer, the steric hindrance of the drug molecule might inhibit the enzyme's ability to bind to its substrate sequence, leading to inefficient payload release. mdpi.com Therefore, the PAB unit serves a dual role: it facilitates efficient enzymatic cleavage and subsequently orchestrates the rapid, traceless release of the active drug, ensuring the payload is uncaged precisely when and where it is intended to act. nih.gov

Synthetic Methodologies for Mal Peg4 Ala Ala Asn Pab and Derivatives

Overall Synthetic Strategy and Retrosynthetic Analysis

The synthesis of Mal-PEG4-Ala-Ala-Asn-PAB is approached through a convergent strategy, where key fragments are synthesized independently before being coupled together in the final stages. This modular approach allows for greater flexibility and simplifies the purification of intermediates.

A retrosynthetic analysis of the target molecule reveals three primary building blocks:

Maleimide-PEG4 Moiety : A heterobifunctional linker containing a thiol-reactive maleimide (B117702) group and a functional group (e.g., carboxylic acid or activated ester) for amide bond formation.

Ala-Ala-Asn Tripeptide : The enzyme-cleavable peptide sequence.

PAB Spacer : The p-aminobenzyl self-immolative unit, typically functionalized for attachment to both the peptide and a payload molecule.

The general synthetic plan involves the synthesis of the peptide-PAB conjugate (Ala-Ala-Asn-PAB) and the Maleimide-PEG4 acid. These two key intermediates are then coupled via an amide bond to form the final linker structure.

Synthesis of the Maleimide-PEG4 Component

The Maleimide-PEG4 component is a critical building block that provides a hydrophilic spacer and the reactive handle for conjugation to antibodies. A common synthetic route begins with a commercially available PEG derivative, such as N-Boc-N-amido-dPEG4-acid.

The synthesis can be summarized in the following steps:

Deprotection : The tert-Butoxycarbonyl (Boc) protecting group on the amine is removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the TFA salt of the corresponding amine. chemicalbook.com

Maleimide Introduction : The free amine is then reacted with a maleimide-containing reagent, often an N-hydroxysuccinimide (NHS) ester of a maleimido-alkanoic acid (e.g., 3-maleimidopropionic acid NHS ester). This reaction forms a stable amide bond, linking the maleimide group to the PEG spacer. chemicalbook.com

Activation (Optional) : The terminal carboxylic acid of the resulting Mal-Amido-PEG4-acid can then be activated, for example, by conversion to an NHS ester using N-hydroxysuccinimide and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). This activated ester is then ready for coupling with the peptide fragment. chemicalbook.com

Alternative syntheses involve starting with a PEG-diamine, monoprotecting one amine, reacting the other with maleic anhydride (B1165640) followed by cyclization, deprotecting the first amine, and then coupling it to a functionalized carboxylic acid. Another approach involves tosylating a monomethyl ether PEG alcohol (mPEG-OH), converting the tosylate to an amine (mPEG-NH2), reacting with maleic anhydride to form a maleamic acid, and finally cyclizing to the maleimide. google.comatlantis-press.com

Peptide Synthesis of the Ala-Ala-Asn Sequence

The tripeptide sequence Ala-Ala-Asn is the component susceptible to enzymatic cleavage by proteases like cathepsin B, which are often overexpressed in the lysosomal environment of cancer cells. creativepegworks.com The synthesis of this short peptide can be accomplished using either solid-phase or solution-phase methodologies.

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for producing peptides by assembling amino acids stepwise on a solid support or resin. bachem.com The process involves repetitive cycles of coupling a protected amino acid to the growing peptide chain, followed by the removal of the N-terminal protecting group to allow the next coupling reaction. peptide.combiotage.com

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) based scheme is a common choice for SPPS. bachem.com A major challenge in synthesizing asparagine-containing peptides is the potential for dehydration of the side-chain amide to a nitrile (β-cyano-alanine) during the carboxyl group activation step. nih.govscite.ai To prevent this side reaction, it is crucial to use a side-chain protected asparagine derivative, such as Fmoc-Asn(Trt)-OH (trityl) or Fmoc-Asn(Tmob)-OH (2,4,6-trimethoxybenzyl). nih.gov Alternatively, using pre-activated forms like Fmoc-Asn-OPfp (pentafluorophenyl ester) can also minimize this side reaction. nih.gov

Table 1: Typical Fmoc-SPPS Cycle for Ala-Ala-Asn Synthesis

| Step | Procedure | Reagents/Solvents | Purpose |

| 1. Resin Swelling | The resin (e.g., Fmoc-Asn(Trt)-Wang resin) is swollen in a suitable solvent. | Dimethylformamide (DMF) | Prepares the resin for synthesis by expanding the polymer matrix. |

| 2. Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the resin-bound Asn. | 20% Piperidine in DMF | Exposes the free amine for the next coupling step. |

| 3. Washing | The resin is washed thoroughly to remove excess reagents. | DMF, Dichloromethane (DCM) | Ensures a clean reaction environment for the next step. |

| 4. Coupling | The next protected amino acid (Fmoc-Ala-OH) is activated and coupled to the free amine. | Coupling agents (e.g., HBTU, HATU), Base (e.g., DIEA), Solvent (DMF) | Forms the peptide bond. |

| 5. Washing | The resin is washed to remove unreacted amino acid and coupling reagents. | DMF, DCM | Purifies the resin-bound dipeptide. |

| 6. Repeat | Steps 2-5 are repeated for the final amino acid (Fmoc-Ala-OH). | N/A | Elongates the peptide chain to the desired sequence. |

| 7. Final Deprotection | The N-terminal Fmoc group is removed. | 20% Piperidine in DMF | Prepares the peptide for cleavage or further modification. |

| 8. Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Cleavage cocktail (e.g., TFA/TIS/H₂O) | Releases the free tripeptide into solution. |

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIEA: N,N-Diisopropylethylamine; TFA: Trifluoroacetic acid; TIS: Triisopropylsilane.

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves building the peptide chain in a homogenous solution. libretexts.orgbachem.com While it can be more labor-intensive due to the need for purification after each step, it remains a valuable technique, particularly for large-scale synthesis of short peptides. libretexts.orgacs.org

The process requires the protection of the N-terminus of one amino acid and the C-terminus of the other before coupling. libretexts.org The N-terminus is commonly protected with a Boc or Fmoc group, while the C-terminus is often protected as a methyl or benzyl (B1604629) ester. libretexts.org Coupling is facilitated by reagents that activate the carboxylic acid. nih.gov

Table 2: Common Coupling Reagents in Solution-Phase Synthesis

| Reagent | Full Name | Notes |

| DCC | N,N'-Dicyclohexylcarbodiimide | Effective but produces an insoluble dicyclohexylurea (DCU) byproduct. |

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | A water-soluble carbodiimide, simplifying byproduct removal. |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | An efficient uronium-based coupling agent. nih.gov |

| T3P® | Propylphosphonic Anhydride | A biomimetic reagent that allows for fast coupling with minimal racemization and water-soluble byproducts. mdpi.com |

Modern approaches, such as repetitive solution-phase synthesis, aim to streamline the process by using an excess of activated amino acids to drive reactions to completion, followed by simplified purification via extraction or precipitation, avoiding chromatography for intermediates. acs.org

Integration of the PAB Moiety and Subsequent Functionalization

The p-aminobenzyl (PAB) group serves as a self-immolative spacer. nih.gov Following enzymatic cleavage of the adjacent peptide, the PAB moiety undergoes a spontaneous 1,6-elimination, releasing the attached payload in its unmodified, active form. mdpi.com

The integration typically involves coupling the C-terminus of the fully synthesized and N-terminally protected peptide (e.g., Fmoc-Ala-Ala-Asn-OH) to the amino group of p-aminobenzyl alcohol. This is achieved using standard peptide coupling reagents (e.g., HBTU/DIEA). The resulting product is Fmoc-Ala-Ala-Asn-PAB-OH.

For subsequent conjugation to a payload (which is not within the scope of this article but relevant to the linker's design), the alcohol group of the PAB moiety must be functionalized. A common strategy is to convert it into a leaving group, such as a p-nitrophenyl (PNP) carbonate. broadpharm.com This is done by reacting the alcohol with p-nitrophenyl chloroformate. The resulting Fmoc-Ala-Ala-Asn-PAB-PNP is an activated intermediate ready for reaction with a nucleophilic group (typically an amine or hydroxyl) on a drug molecule. After this step, the N-terminal Fmoc group would be removed to allow for the final assembly.

Strategies for Linker Assembly and Purification Methodologies

The final step in synthesizing Mal-PEG4-Ala-Ala-Asn-PAB is the assembly of the major fragments. This involves forming an amide bond between the carboxylic acid of the Maleimide-PEG4 component and the N-terminal amine of the Ala-Ala-Asn-PAB fragment (obtained after Fmoc deprotection).

Assembly Reaction: Mal-PEG4-COOH + H₂N-Ala-Ala-Asn-PAB → Mal-PEG4-Ala-Ala-Asn-PAB

This coupling is typically performed in solution using standard activating agents like HBTU or by pre-activating the Maleimide-PEG4-COOH as an NHS ester. chemicalbook.com

Purification of the final product and its intermediates is a significant challenge due to the structural complexity and potential instability of the molecule. sterlingpharmasolutions.com Linker payloads are often labile compounds, designed to cleave under specific conditions, which can make them susceptible to degradation during purification under harsh solvents, temperatures, or pH levels. sterlingpharmasolutions.com

Common Purification Techniques:

Chromatography : This is the most prevalent method for purifying ADC linkers. sterlingpharmasolutions.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : A powerful technique for separating complex mixtures based on hydrophobicity. It is highly effective for achieving the stringent purity required for these compounds.

Normal-Phase Chromatography : Uses a polar stationary phase and is effective for separating polar compounds. sterlingpharmasolutions.com

Lyophilization : Freeze-drying is often used as a final step after chromatographic purification to remove solvents and isolate the product as a stable solid, preserving its integrity. sterlingpharmasolutions.com

Careful selection of chromatographic conditions (e.g., mobile phase, gradient, temperature) is crucial to ensure the separation of the desired product from starting materials, reagents, and any side products while preventing the degradation of the maleimide group or other sensitive functionalities.

Table of Compounds

| Abbreviation/Common Name | Full Chemical Name |

| Mal-PEG4-Ala-Ala-Asn-PAB | Maleimide-tetraethyleneglycol-Alanine-Alanine-Asparagine-p-aminobenzylcarbamate linker |

| ADC | Antibody-Drug Conjugate |

| PEG4 | Tetraethylene glycol |

| PAB | p-aminobenzyl |

| Boc | tert-Butoxycarbonyl |

| TFA | Trifluoroacetic acid |

| NHS | N-hydroxysuccinimide |

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| SPPS | Solid-Phase Peptide Synthesis |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| Trt | Trityl |

| Tmob | 2,4,6-trimethoxybenzyl |

| OPfp | Pentafluorophenyl ester |

| DMF | Dimethylformamide |

| DCM | Dichloromethane |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DIEA | N,N-Diisopropylethylamine |

| TIS | Triisopropylsilane |

| LPPS | Liquid-Phase Peptide Synthesis |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| T3P® | Propylphosphonic Anhydride |

| PNP | p-nitrophenyl |

| RP-HPLC | Reverse-Phase High-Performance Liquid Chromatography |

Advanced Synthetic Innovations for Analog Generation

The generation of analogs of the core "Mal-PEG4-Ala-Ala-Asn-PAB" structure is crucial for optimizing its properties as a linker in bioconjugation, particularly for applications like antibody-drug conjugates (ADCs). Advanced synthetic innovations focus on creating libraries of related compounds by systematically modifying each component of the linker: the peptide sequence, the polyethylene (B3416737) glycol (PEG) spacer, and the p-aminobenzyl (PAB) self-immolative group. These approaches allow for the fine-tuning of characteristics such as cleavage kinetics, solubility, and stability.

Combinatorial Solid-Phase Peptide Synthesis (SPPS) for Peptide Sequence Variation

Solid-phase peptide synthesis (SPPS) is a cornerstone technique that enables the rapid and efficient assembly of different peptide sequences. By employing combinatorial approaches, a multitude of analogs of the Ala-Ala-Asn sequence can be synthesized to modulate the linker's susceptibility to enzymatic cleavage by proteases like cathepsin B, which is often overexpressed in tumor cells. nih.govacs.org The choice of amino acids in the peptide sequence can significantly influence the rate of cleavage and, consequently, the release of the conjugated payload.

For instance, substituting the P1, P2, or P3 positions (relative to the cleavage site) with different amino acids can alter the binding affinity of the peptide for the enzyme's active site. A library of peptide linkers can be generated to screen for optimal cleavage rates.

Table 1: Representative Analogs of the Ala-Ala-Asn Peptide Sequence Synthesized via SPPS

| Analog ID | P3 Position | P2 Position | P1 Position | Rationale for Variation |

| P-001 | Ala | Ala | Asn | Core sequence |

| P-002 | Val | Ala | Asn | Introduction of Valine to potentially enhance cathepsin B recognition |

| P-003 | Phe | Lys | Asn | Dipeptide sequence known for cathepsin B cleavage |

| P-004 | Gly | Pro | Asn | Inclusion of Proline to introduce a conformational constraint |

| P-005 | Ala | Ala | Gln | Substitution of Asn with Gln to assess impact on solubility and cleavage |

This systematic variation allows for the identification of peptide sequences that provide a balance between stability in circulation and rapid cleavage within the target cell. acs.org

PEG Linker Length and Composition Modification

The synthesis of these analogs involves the use of discrete PEG (dPEG®) reagents with varying numbers of ethylene (B1197577) glycol units. These reagents are typically functionalized with an amine and a carboxylic acid, allowing for straightforward incorporation into the linker structure using standard amide coupling chemistry.

Table 2: Analogs with Varied PEG Linker Lengths

| Analog ID | PEG Component | Number of Ethylene Glycol Units | Potential Impact |

| PEG-002 | Mal-PEG2- | 2 | Reduced spacer length, potentially increased stability |

| PEG-004 | Mal-PEG4- | 4 | Core structure |

| PEG-008 | Mal-PEG8- | 8 | Increased hydrophilicity and spacer length |

| PEG-012 | Mal-PEG12- | 12 | Further enhanced solubility and pharmacokinetic profile |

Furthermore, branched or alternative hydrophilic linkers can be synthesized to further modify the physicochemical properties of the resulting conjugate. researchgate.net

Enzymatic and Chemo-enzymatic Ligation Strategies

While SPPS is a powerful tool, enzymatic ligation offers a complementary approach for the synthesis of peptide linker analogs. synaffix.com Enzymes such as ligases can catalyze the formation of peptide bonds, often with high chemo- and regioselectivity under mild aqueous conditions. synaffix.com This can be particularly advantageous when dealing with complex or sensitive molecular fragments.

A chemo-enzymatic strategy might involve the solid-phase synthesis of smaller peptide fragments, which are then joined together using a specific ligase. This modular approach facilitates the assembly of a diverse library of linkers from a smaller set of precursor fragments.

Table 3: Chemo-enzymatic Synthesis of Peptide Linker Analogs

| Fragment 1 (N-terminus) | Fragment 2 (C-terminus) | Ligation Enzyme | Resulting Peptide Sequence |

| Mal-PEG4-Ala | Ala-Asn-PAB | Peptiligase | Ala-Ala-Asn |

| Mal-PEG4-Val | Ala-Asn-PAB | Peptiligase | Val-Ala-Asn |

| Mal-PEG4-Phe | Lys-Asn-PAB | Omniligase-1 | Phe-Lys-Asn |

Modification of the PAB Self-Immolative Spacer

The p-aminobenzyl alcohol (PAB) group functions as a self-immolative spacer, which, following enzymatic cleavage of the peptide, undergoes a 1,6-elimination to release the payload. The rate of this elimination can be modulated by introducing electron-donating or electron-withdrawing substituents onto the aromatic ring of the PAB moiety. This provides another avenue for fine-tuning the drug release kinetics.

The synthesis of these substituted PAB analogs involves standard aromatic chemistry to introduce functional groups at positions ortho or meta to the aminobenzyl group.

Table 4: Analogs with Modified PAB Spacers

| Analog ID | PAB Modification | Substituent | Expected Effect on Elimination Rate |

| PAB-001 | Unsubstituted | -H | Baseline rate |

| PAB-002 | 2-Methyl-PAB | -CH3 (electron-donating) | Increased rate of elimination |

| PAB-003 | 2-Fluoro-PAB | -F (electron-withdrawing) | Decreased rate of elimination |

These advanced synthetic strategies, often used in combination, provide a powerful toolkit for the generation of diverse libraries of Mal-PEG4-Ala-Ala-Asn-PAB analogs. The subsequent screening of these libraries is essential for identifying linkers with optimized properties for specific therapeutic or diagnostic applications.

Bioconjugation Chemistry and Strategic Integration of Mal Peg4 Ala Ala Asn Pab

Maleimide-Thiol Click Chemistry for Covalent Attachment

The reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group is a cornerstone of bioconjugation. cd-bioparticles.com This reaction, a form of Michael addition, is widely considered a "click chemistry" reaction due to its high efficiency, selectivity, and ability to proceed under mild, aqueous conditions without the need for catalysts. vectorlabs.combachem.com The process involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's double bond, resulting in the formation of a stable thioether linkage, specifically a thiosuccinimide product. bachem.com This robust and selective chemistry makes the maleimide group on the Mal-PEG4-Ala-Ala-Asn-PAB linker ideal for coupling to cysteine residues within proteins and other biomolecules. coledeforest.com

The success of the maleimide-thiol conjugation is highly dependent on carefully controlled reaction conditions. Several parameters must be optimized to ensure high yield and specificity while maintaining the integrity of the biomolecule.

pH: The pH of the reaction buffer is the most critical parameter. The optimal range for thiol-maleimide conjugation is between pH 6.5 and 7.5. vectorlabs.comnih.gov Within this window, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines. vectorlabs.com Above pH 7.5, the maleimide group can begin to react competitively with primary amines, such as those on lysine residues. vectorlabs.com

Temperature and Time: The conjugation is typically carried out at room temperature, with reaction times ranging from 30 minutes to a few hours to achieve high conjugation efficiency. nih.govuu.nl

Molar Ratio: The stoichiometry of the reactants influences the efficiency of the conjugation. A molar excess of the maleimide-containing linker is often used to drive the reaction towards completion. Optimal maleimide-to-thiol molar ratios can range from 2:1 to 5:1, depending on the specific biomolecule and its reactivity. nih.govuu.nl

Solvent: The reaction is generally performed in aqueous buffers, such as phosphate-buffered saline (PBS) or HEPES. nih.gov The choice of solvent can impact the reaction mechanism and kinetics. rsc.org

Maleimide Stability: A significant consideration is the hydrolytic stability of the maleimide ring itself. In aqueous solutions, especially as the pH increases, the maleimide can undergo ring-opening hydrolysis to form an unreactive maleamic acid. vectorlabs.com To prevent this inactivation, solutions of Mal-PEG4-Ala-Ala-Asn-PAB should be prepared immediately before use. vectorlabs.com

Table 1: Optimized Parameters for Maleimide-Thiol Conjugation Chemistry

| Parameter | Recommended Condition/Value | Rationale and Key Considerations | Citations |

| pH | 6.5 - 7.5 | Maximizes chemoselectivity for thiol groups over amine groups. Reaction with amines becomes competitive above pH 7.5. | vectorlabs.comnih.gov |

| Temperature | Room Temperature (~20-25°C) | Provides a balance of sufficient reaction rate and protein stability. | nih.govuu.nl |

| Reactant Molar Ratio | 2:1 to 5:1 (Maleimide:Thiol) | A slight excess of the maleimide linker can drive the reaction to completion and maximize conjugation efficiency. | nih.govuu.nl |

| Reaction Time | 30 minutes - 2 hours | Generally sufficient for achieving high yields; can be optimized based on specific reactants. | nih.govuu.nl |

| Solvent/Buffer | Aqueous Buffers (e.g., PBS, HEPES) | Mimics physiological conditions, ensuring biomolecule stability. Buffers should be free of extraneous thiols or amines. | vectorlabs.comnih.gov |

The primary advantage of maleimide-thiol chemistry is its exceptional chemoselectivity. Under optimal pH conditions (6.5-7.5), the maleimide group of the linker reacts almost exclusively with the sulfhydryl groups of cysteine residues. nih.gov Cysteine is a relatively rare amino acid, and its side chain has a unique nucleophilicity, making it an ideal target for precise modification. nih.gov

Despite its high selectivity, potential side reactions must be managed. The primary competing reaction is the aza-Michael addition with amine groups at pH values above 7.5. nih.gov Another consideration is the stability of the resulting thioether bond. The thiosuccinimide linkage formed can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo. nih.gov This can lead to the exchange of the linker-drug payload to other proteins, such as serum albumin, compromising the targeted delivery. nih.gov To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed under basic conditions post-conjugation to form a stable succinamic acid thioether, which is resistant to the reverse reaction. vectorlabs.com

Assessment of Conjugation Efficiency and Linker Integrity

Rigorous analytical methods are required to characterize the resulting bioconjugate, confirming the efficiency of the reaction and the stability of the incorporated linker.

The efficiency of the conjugation reaction is typically assessed by measuring the average number of linkers attached per biomolecule (e.g., the DAR for an ADC). This can be determined using techniques like mass spectrometry (MS), which resolves species with different numbers of conjugated linkers, or chromatographic methods like HPLC to quantify unbound linker after the reaction. nih.govnih.gov

Linker integrity is crucial for the performance of the bioconjugate, as premature cleavage or degradation can lead to off-target toxicity and reduced efficacy. nih.govfrontiersin.org The stability of the conjugate is evaluated through several methods. In vitro stability is often tested by incubating the bioconjugate in serum or plasma and monitoring for the release of the payload over time using LC-MS. nih.gov This is particularly important for maleimide-based linkers to assess their susceptibility to the retro-Michael reaction. nih.gov Biophysical techniques are also employed to understand the impact of conjugation on the protein's structure. Differential Scanning Calorimetry (DSC) can measure changes in thermal stability, as the addition of a linker-drug can sometimes destabilize the protein structure. nih.govresearchgate.net Furthermore, Size Exclusion Chromatography (SEC) is used to detect the formation of aggregates, which can be an indicator of conformational instability. researchgate.net

Table 2: Techniques for Assessing Conjugation Efficiency and Linker Integrity

| Assessment Goal | Analytical Technique | Information Provided | Citations |

| Conjugation Efficiency | Mass Spectrometry (MS) | Determines the precise mass of the conjugate, confirming successful attachment and providing the distribution of species (e.g., DAR distribution). | nih.gov |

| Chromatography (HPLC, HIC) | Separates conjugated, partially conjugated, and unconjugated species. Can be used to calculate average DAR and quantify reaction efficiency. | nih.gov | |

| Linker Integrity/Stability | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantifies payload release in stability assays (e.g., plasma incubation) to assess linker cleavage and retro-Michael reaction. | nih.govfrontiersin.org |

| Differential Scanning Calorimetry (DSC) | Measures the thermal melting point (Tm) to evaluate the impact of conjugation on the overall conformational stability of the protein. | nih.govresearchgate.net | |

| Size Exclusion Chromatography (SEC) | Detects and quantifies high molecular weight species, indicating if the conjugation process induces aggregation. | researchgate.net |

Enzymatic Cleavage and Investigational Release Mechanisms of Mal Peg4 Ala Ala Asn Pab

Legumain-Mediated Cleavage of the Ala-Ala-Asn Peptide in In Vitro Systems

Legumain, an asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that is frequently overexpressed in various cancers. nih.gov It functions as a key trigger for payload release from linkers designed with appropriate peptide substrates. The Ala-Ala-Asn sequence incorporated into the Mal-PEG4-Ala-Ala-Asn-PAB linker is a recognized substrate for legumain-mediated hydrolysis. mdpi.com

Legumain exhibits stringent substrate specificity, primarily cleaving peptide bonds on the C-terminal side of asparagine (Asn) residues (the P1 position). nih.gov While it can also cleave after aspartic acid (Asp) at a more acidic pH (e.g., pH 4.0), its preference for Asn is pronounced and maintained across a wider pH range, including the mildly acidic conditions typical of the tumor microenvironment and endolysosomal compartments (pH 5.5-6.5). nih.govacs.org

The residues at the P2 and P3 positions also influence recognition and cleavage efficiency. Studies utilizing peptide libraries have shown that small hydrophobic or hydrophilic residues, such as Alanine (Ala), are well-tolerated at positions surrounding the P1 Asn. nih.govacs.org The P3-P2-P1 sequence Ala-Ala-Asn has been foundational in the development of legumain-specific fluorogenic substrates, such as Z-Ala-Ala-Asn-AMC, which is considered a gold standard for assaying legumain's proteolytic activity. mdpi.com This established preference underscores the rationale for using the Ala-Ala-Asn motif in drug delivery systems to achieve selective cleavage by legumain. mdpi.com Research has demonstrated that Asn-containing peptide linkers are selectively cleaved by legumain while remaining stable against other proteases like cathepsin B. nih.gov

The kinetics of legumain-mediated cleavage of substrates like Ala-Ala-Asn are typically evaluated using Michaelis-Menten kinetics. These studies involve incubating purified legumain with varying concentrations of a substrate and measuring the initial reaction velocity. For fluorogenic substrates like Z-AAN-AMC, this is monitored by the increase in fluorescence as the AMC (7-amino-4-methylcoumarin) group is released. nih.gov

Kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), quantify the enzyme's affinity for the substrate and its turnover rate, respectively. While specific kinetic data for the full Mal-PEG4-Ala-Ala-Asn-PAB construct are proprietary and vary by the conjugated payload, data from analogous probes provide insight into the enzyme's efficiency.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. Indicates substrate affinity (lower value = higher affinity). | 50-300 µM |

| kcat (Catalytic Constant) | Turnover number; the number of substrate molecules converted to product per enzyme molecule per second. | Variable, dependent on assay conditions |

| kcat/Km (Catalytic Efficiency) | Overall efficiency of the enzyme for the substrate. | Variable, dependent on assay conditions |

Kinetic evaluations of legumain-responsive fluorescent probes have demonstrated concentration-dependent cleavage, allowing for the determination of these kinetic parameters through analyses such as Michaelis-Menten plots. researchgate.net

Mechanism of PAB Self-Immolation Post-Peptide Cleavage

Following the enzymatic cleavage of the bond between asparagine and the p-aminobenzyl (PAB) group, a spontaneous, non-enzymatic chemical reaction known as self-immolation is initiated. This step is crucial for releasing the payload in its active, unmodified form.

The self-immolative linker relies on the electronic properties of the p-aminobenzyl carbamate (B1207046) system. Legumain cleavage exposes the aniline (B41778) nitrogen of the PAB group. The lone pair of electrons on this newly freed nitrogen atom initiates a cascade of electron rearrangement.

This process proceeds via a 1,6-elimination mechanism. The aniline nitrogen donates its electrons into the aromatic ring, leading to the cleavage of the benzylic C-O bond and the expulsion of the payload (typically an amine-containing drug attached via a carbamate linkage). This reaction also results in the formation of an unstable intermediate, azaquinone methide, which subsequently reacts with water. reading.ac.uk This rapid, irreversible intramolecular reaction ensures efficient drug release once the enzymatic trigger has occurred.

The rate of PAB self-immolation is primarily an intrinsic property of the linker's chemical structure but can be influenced by several environmental factors.

pH: The elimination reaction requires the aniline nitrogen to be in its neutral, unprotonated state to effectively donate its lone pair of electrons. In highly acidic environments, protonation of this amine can slow or inhibit the self-immolation cascade. However, under the mildly acidic to neutral pH conditions where legumain is active, a sufficient population of the amine remains unprotonated to allow the reaction to proceed efficiently. reading.ac.uk

Electronic Effects: The rate of elimination can be modulated by substituents on the aromatic ring. Electron-donating groups can enhance the rate, while electron-withdrawing groups generally decrease it by altering the electron density of the system. reading.ac.uk For PAB linkers connected to phenolic payloads via an ether linkage, electron-withdrawing groups on the payload have been shown to accelerate immolation. nih.govacs.org

Solvent Polarity: Increased solvent polarity, such as in aqueous biological media, generally favors the charge separation that occurs during the transition state of the elimination reaction, thus supporting a rapid rate of release. reading.ac.uk

In Vitro Enzymatic Stability and Payload Release Assays

For a linker like Mal-PEG4-Ala-Ala-Asn-PAB to be effective, it must remain stable in systemic circulation and only release its payload upon encountering the target enzyme. In vitro assays are critical for confirming this stability and characterizing the release profile.

These assays typically involve incubating the complete ADC in biological matrices like human or mouse serum for extended periods (e.g., 7-14 days). acs.orgbinghamton.edu Aliquots are taken at various time points, and the amount of prematurely released payload is quantified, often using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). acs.org

Studies on Asn-containing, legumain-cleavable linkers have demonstrated excellent stability, with more than 85% of the conjugate remaining intact after one week of incubation in both mouse and human serum. nih.govacs.org This indicates a high resistance to cleavage by plasma proteases. binghamton.edu Payload release assays are conducted by incubating the ADC with purified legumain or lysosomal extracts and monitoring the appearance of the free drug over time, confirming that the release mechanism is efficient and dependent on the target enzyme. morressier.comnih.gov

| Assay Type | Matrix/Condition | Typical Observation | Reference |

|---|---|---|---|

| Plasma Stability | Human Serum (7 days) | >95% ADC intact, minimal payload release (~2%) | acs.org |

| Plasma Stability | Mouse Serum (7 days) | >80% ADC intact, higher release than human serum but still low | acs.org |

| Enzymatic Release | Incubation with purified legumain | Time-dependent release of the conjugated payload | morressier.com |

| Lysosomal Stability | Incubation with lysosomal extracts | Efficient cleavage and payload release compared to controls | nih.gov |

Design of Model Prodrug Systems for Release Studies

A common approach involves replacing the large monoclonal antibody with a smaller chemical moiety. For instance, the maleimide (B117702) group of the linker can be conjugated to a small molecule thiol, or the entire linker-payload system can be synthesized and studied as a standalone small molecule prodrug. nih.gov Another sophisticated strategy employs Förster Resonance Energy Transfer (FRET) assays. nih.gov In this design, a FRET pair (a fluorophore and a quencher) is attached to either side of the cleavable peptide sequence. In the intact prodrug, the proximity of the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage of the Ala-Ala-Asn sequence, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence that is directly proportional to the rate of cleavage. nih.gov These model systems are invaluable for the initial screening of different peptide sequences, optimizing linker design, and studying enzymatic specificity in a controlled manner. bioengineer.org

Quantification of Released Moiety in Controlled In Vitro Environments

Precise quantification of the released cytotoxic agent is essential for characterizing the linker's performance. acs.org This is typically achieved through controlled in vitro assays that simulate the conditions of the lysosome. acs.orgnih.gov These experiments involve incubating the ADC or a model prodrug system with preparations containing the relevant enzymes. researchgate.net

Commonly used enzymatic preparations include:

Purified Recombinant Enzymes: Using purified legumain allows for the direct assessment of its ability to cleave the Ala-Ala-Asn sequence. nih.gov

Lysosomal Lysates: These are extracts derived from the lysosomes of cultured cancer cells or tissues (e.g., rat liver), providing a complex mixture of lysosomal proteases at their native concentrations and an acidic pH, closely mimicking the physiological environment. researchgate.net

Human Liver S9 Fractions: Commercially available S9 fractions serve as a reliable source of lysosomal enzymes and are often used to study ADC metabolism and payload release. acs.orgresearchgate.net

At various time points during the incubation, samples are taken, and the reaction is quenched. The amount of released payload is then quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgresearchgate.net These methods offer high sensitivity and specificity, enabling the accurate measurement of the released drug, even at very low concentrations. researchgate.net The data generated allows for the determination of key kinetic parameters, such as the rate of cleavage and the half-life of the linker.

| Time (hours) | Release in Control Buffer (pH 5.5) (%) | Release with Purified Legumain (%) | Release in Lysosomal Lysate (%) |

|---|---|---|---|

| 0 | 0 | 0 | 0 |

| 1 | <1 | 25 | 22 |

| 4 | <1 | 78 | 71 |

| 8 | <2 | 94 | 89 |

| 24 | <2 | >98 | >95 |

Specificity and Selectivity of Cleavage in Cellular Lysosomal Mimics

A critical attribute of an ADC linker is its ability to be cleaved selectively by the target enzyme within the lysosome, while remaining stable elsewhere. The Ala-Ala-Asn sequence was specifically designed to be a substrate for legumain, an asparaginyl endopeptidase. nih.govresearchgate.net Legumain exhibits optimal enzymatic activity in the acidic conditions (pH 4.5-5.8) characteristic of endo-lysosomal compartments. researchgate.netnih.gov

Studies using lysosomal mimics have demonstrated the high specificity of this linker. In enzyme-based assays, peptide sequences containing asparagine are readily cleaved by legumain but show significant stability against other highly abundant lysosomal proteases like cathepsin B. nih.gov This is a key advantage, as it reduces the potential for off-target cleavage by other enzymes. The cleavage is dependent on the asparagine residue; cleavage is significantly reduced if the Asn is replaced with another amino acid. nih.gov The selectivity for legumain ensures that the payload is released predominantly after the ADC has been internalized and has reached the lysosome, thereby minimizing premature drug release in circulation or other tissues. nih.gov

Comparative Analysis of Ala-Ala-Asn Cleavage Versus Other Peptide Motifs

The performance of the Ala-Ala-Asn linker is best understood when compared to other well-established peptide motifs used in ADC development, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).

Comparison with Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) Linkers

The Val-Cit and Val-Ala dipeptides are the most clinically validated peptide linkers, designed for cleavage by lysosomal cysteine proteases, primarily cathepsin B. adcreview.comrsc.org While effective, these linkers have distinct properties compared to the legumain-cleavable Ala-Ala-Asn sequence.

Enzymatic Specificity: The primary distinction lies in the cleaving enzyme. Ala-Ala-Asn is targeted by legumain, whereas Val-Cit and Val-Ala are substrates for cathepsins. nih.govresearchgate.net Val-Cit has been shown to have broad sensitivity to multiple cathepsins, including cathepsin B, K, L, and S, which can be advantageous for ensuring cleavage across different cell types but may reduce selectivity. nih.gov

Plasma Stability in Preclinical Models: A significant challenge for Val-Cit and Val-Ala linkers is their instability in mouse plasma due to susceptibility to the murine-specific enzyme carboxylesterase 1C (Ces1c). nih.govnih.govnih.gov This premature cleavage complicates the interpretation of preclinical efficacy and toxicology studies in mice. In contrast, Asn-containing linkers like Ala-Ala-Asn have been shown to be resistant to Ces1c-mediated cleavage, exhibiting high stability in mouse plasma, which facilitates more reliable preclinical evaluation. nih.gov

Hydrophilicity: Asn-containing linkers are generally more hydrophilic than the hydrophobic Val-Cit linker. researchgate.netnih.gov This can be beneficial in reducing the potential for aggregation, especially for ADCs with a high drug-to-antibody ratio (DAR) and hydrophobic payloads. acs.org

| Property | Ala-Ala-Asn | Valine-Citrulline (Val-Cit) | Valine-Alanine (Val-Ala) |

|---|---|---|---|

| Primary Cleaving Enzyme | Legumain nih.govresearchgate.net | Cathepsins (B, L, S, K) nih.gov | Cathepsin B broadpharm.com |

| Optimal pH for Cleavage | Acidic (pH ~5.8) researchgate.net | Acidic (pH ~5.0) nih.gov | Acidic (pH ~5.0) |

| Stability in Human Plasma | High | High acs.org | High nih.gov |

| Stability in Mouse Plasma | High (Ces1c resistant) nih.gov | Low (Ces1c susceptible) nih.govnih.gov | Low (Ces1c susceptible) nih.gov |

| Susceptibility to Neutrophil Elastase | Resistant researchgate.net | Susceptible acs.org | Less characterized, likely susceptible |

Assessment of Stability Against Non-Target Proteases (In Vitro Models)

To ensure a wide therapeutic window, an ADC must remain intact in systemic circulation until it reaches the target cell. nih.gov Premature cleavage by non-target proteases, such as those in the blood or the extracellular tumor microenvironment, can lead to off-target toxicity. acs.org

The Ala-Ala-Asn linker has demonstrated excellent stability against key non-target proteases in in vitro models. A notable finding is its complete stability against human neutrophil elastase. researchgate.net This is a significant advantage, as neutrophil elastase has been implicated in the off-target cleavage of the Val-Cit linker, potentially contributing to hematological toxicities like neutropenia by releasing the payload into circulation. researchgate.netacs.org In vitro stability is typically assessed by incubating the ADC in human plasma for an extended period (e.g., 7 days) and measuring the amount of prematurely released drug. For the Ala-Ala-Asn linker, such studies confirm its high stability, supporting its potential for a favorable safety profile by minimizing off-target payload release. researchgate.netnih.gov

Advanced Linker Architectures and Future Research Trajectories

Exploration of Modified Mal-PEG4-Ala-Ala-Asn-PAB Variants

To refine the performance of ADCs, researchers are systematically modifying the core structure of linkers like Mal-PEG4-Ala-Ala-Asn-PAB. These investigations focus on altering the PEG spacer, substituting amino acids in the peptide sequence, and developing novel PAB derivatives to achieve more controlled and efficient drug delivery. nih.govacs.org

Varying PEG Chain Length: Studies suggest that altering the number of PEG units can significantly impact an ADC's pharmacokinetic profile. axispharm.com For instance, longer PEG chains can create a "stealth" effect, forming a protective barrier that reduces opsonization and clearance, thereby increasing circulation time. mdpi.com However, an excessively long PEG chain might negatively affect the cytotoxic activity of the conjugate. nih.gov Research has indicated that a PEG length of around 8 units may offer an optimal balance between reducing hydrophobicity and maintaining therapeutic efficacy. axispharm.com The insertion of PEG chains has been shown to significantly prolong the circulation half-life of antibody-based conjugates. nih.gov

Branched or Pendant PEG Structures: Beyond linear PEG chains, alternative architectures are being investigated. adcreview.comresearchgate.net Branched or multi-arm PEG linkers can enable the conjugation of hydrophobic payloads at higher drug-to-antibody ratios (DAR) without inducing the aggregation that can occur with more traditional hydrophobic linkers. adcreview.com Amide-coupled ADCs featuring two pendant 12-unit PEG chains within the drug-linker structure have demonstrated superior performance and stability compared to those with a conventional linear 24-unit PEG oligomer. researchgate.net This approach allows for a "doubled payload" effect, potentially enhancing potency by 10- to 100-fold in vivo. adcreview.com

Table 1: Impact of PEG Linker Modifications on ADC Properties

| Modification | Observed Effect | Research Finding |

| Increased Linear PEG Length (e.g., 10 kDa) | Significantly extended circulation half-life (11.2-fold increase). nih.gov | Can also reduce cytotoxic activity. nih.gov |

| Optimal Linear PEG Length (e.g., 8 units) | Strikes a balance between reducing hydrophobicity and maintaining efficacy. axispharm.com | Helps to shield the hydrophobic payload, improving PK and reducing liver clearance. axispharm.com |

| Pendant/Branched PEG Structure | Allows for higher DARs without causing aggregation. adcreview.comresearchgate.net | Can lead to slower clearance rates and improved stability compared to linear PEG. researchgate.net |

The peptide sequence within the linker is designed to be selectively cleaved by proteases that are overexpressed in the tumor microenvironment or within cancer cells, such as cathepsins or legumain. acs.orgnih.gov The Ala-Ala-Asn sequence is one of many being explored to achieve this targeted payload release. axispharm.comcreative-biolabs.com Research into substituting these amino acids aims to improve cleavage efficiency, enhance selectivity for tumor-specific enzymes, and increase plasma stability. nih.govnih.gov

Improving Enzyme Specificity: While the valine-citrulline (Val-Cit) dipeptide is a widely used cathepsin B-cleavable sequence, it can also be sensitive to other cathepsins, potentially leading to off-target cleavage. nih.gov Researchers have identified other sequences, such as valine-alanine (Val-Ala), which demonstrates better hydrophilicity and stability than Val-Cit. nih.gov A key area of research is the identification of sequences with more restricted enzyme specificity. For example, Asn-containing peptide linkers have been found to be selectively cleaved by legumain, an enzyme overexpressed in many cancers, while remaining stable against cathepsin B. nih.gov

Enhancing Stability and Cleavage Kinetics: Minimal structural changes, including the type and stereochemistry of the amino acids, can optimize peptide linkers. nih.gov High-throughput screening of large peptide libraries allows researchers to measure the rate of payload release upon enzymatic hydrolysis, identifying sequences that offer the best balance of stability in circulation and rapid cleavage within the target cell. nih.govnih.gov Studies have shown that dipeptide linkers containing an (l,l) amino acid configuration generally exhibit higher antitumor activity compared to other stereochemical configurations. nih.gov

Table 2: Comparison of Cleavable Peptide Sequences in ADC Linkers

| Peptide Sequence | Primary Cleavage Enzyme | Key Characteristics |

| Val-Cit | Cathepsin B nih.gov | Widely used, but can show sensitivity to other cathepsins. nih.gov |

| Val-Ala | Cathepsin B broadpharm.combroadpharm.com | Offers improved hydrophilicity and stability compared to Val-Cit. nih.gov |

| Ala-Ala-Asn | Legumain nih.gov | Provides selectivity for legumain over cathepsin B, potentially improving tumor-specific release. nih.gov |

| Gly-Gly-Phe-Gly | Lysosomal Enzymes researchgate.netnih.gov | Assumed to be stable in circulation and cleaved after ADC internalization. nih.gov |

The p-aminobenzyl carbamate (B1207046) (PAB) group functions as a self-immolative spacer. nih.gov Following enzymatic cleavage of the adjacent peptide sequence, the PAB unit undergoes a spontaneous 1,6-elimination reaction to release the payload in its unmodified, active form. nih.gov Future research is focused on developing novel PAB derivatives to improve the stability and release kinetics of this critical linker component.

One strategy involves making substitutions on the PAB benzene (B151609) ring to fine-tune the rate of the self-immolative reaction. nih.gov Another approach has been to replace the PAB moiety entirely with other structures, such as different heterocyclic systems (e.g., thiazole), to enhance stability against certain enzymes found in mouse plasma, which is crucial for preclinical evaluation. nih.gov More recently, the development of a more polar, hemiaminal-based self-immolative moiety has been shown to improve the linker structure for certain payloads. researchgate.net These innovations aim to create linkers that are exceptionally stable in circulation but release their payload rapidly and completely upon reaching the target cell. nih.govnih.gov

Strategies for Modulating Linker Hydrophilicity and Stability

The propensity of an ADC to aggregate is a critical concern, as aggregation can lead to loss of efficacy and potential immunogenicity. nih.gov The hydrophobicity of both the linker and the payload are major contributors to this issue. adcreview.com The length of the PEG chain in a linker like Mal-PEG4-Ala-Ala-Asn-PAB is a key determinant in mitigating this aggregation.

Increasing the length of the hydrophilic PEG spacer effectively masks the hydrophobic character of the payload, reducing the likelihood of intermolecular interactions that lead to aggregation. axispharm.com This is particularly important when developing ADCs with high DARs, where the increased number of hydrophobic payload molecules raises the risk of aggregation. nih.gov Studies have shown that linkers incorporating hydrophilic PEG groups can successfully produce high-DAR ADCs (e.g., DAR8) with high purity and without the complete aggregation seen in conjugates lacking the PEG modifier. vectorlabs.com Therefore, optimizing PEG chain length is a critical strategy for improving the physical stability of ADCs. researchgate.net

The overarching goal of linker design is to create a soluble and stable ADC. The incorporation of hydrophilic moieties is the primary design principle to achieve this.

Incorporation of Other Polar Groups: In addition to PEG, other polar functional groups can be introduced into the linker architecture to further increase hydrophilicity. axispharm.com These include charged groups such as sulfonates, phosphates, or quaternary ammonium (B1175870) salts. axispharm.com For example, a pyrophosphate diester linker demonstrated high hydrophilicity and was able to mitigate the aggregation potential of ADCs with lipophilic payloads, achieving a solubility of greater than 5 mg/mL. nih.gov

By carefully selecting the length and structure of the PEG spacer and potentially incorporating other hydrophilic groups, linker design can be tailored to counteract the properties of a specific payload, leading to a stable, soluble ADC with an improved pharmacokinetic profile. axispharm.comresearchgate.net

Computational Modeling and Simulation of Linker Dynamics

Molecular dynamics (MD) simulations provide a high-resolution, dynamic view of the conformational landscape of the Mal-PEG4-Ala-Ala-Asn-PAB linker. rsc.org This computational technique models the atomic-level movements of the linker over time, revealing its flexibility, preferred shapes (conformations), and interactions with the solvent and the attached biopolymer (e.g., an antibody or peptide).

Table 1: Key Parameters and Outputs of Molecular Dynamics (MD) Simulations for Linker Analysis

| Parameter/Input | Description | Key Output/Insight |

| Force Field | A set of parameters describing the potential energy of the system's particles. | Determines the accuracy of atomic interactions. |

| Solvent Model | Explicit or implicit representation of the surrounding solvent (e.g., water). | Assesses linker hydrophilicity/hydrophobicity and interactions. |

| Simulation Time | The duration over which the system's dynamics are simulated (nanoseconds to microseconds). | Reveals long-range conformational changes and stability. |

| Initial Conformation | The starting 3D structure of the linker-payload-antibody fragment. | Influences the trajectory of the simulation. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures over time. | Indicates conformational stability and flexibility. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Provides insight into linker extension and collapse. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Predicts solubility and exposure of the cleavage site. |

The specific cleavage of the Ala-Ala-Asn tripeptide sequence by the enzyme legumain is a critical feature of the Mal-PEG4-Ala-Ala-Asn-PAB linker. nih.gov In silico methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM), are employed to predict and analyze the interaction between the linker's peptide sequence and the active site of the target enzyme. nih.gov

Molecular docking simulations can predict the most likely binding pose of the Ala-Ala-Asn sequence within the catalytic pocket of legumain. nih.gov These models help identify key hydrogen bonds, electrostatic interactions, and hydrophobic contacts that govern substrate recognition and binding affinity. By analyzing these interactions, researchers can computationally screen different peptide sequences to identify those with optimal cleavage kinetics. For instance, models can assess how modifications to the peptide sequence or the neighboring PEG and PAB groups might sterically hinder or promote effective binding to the enzyme. americanpharmaceuticalreview.com This predictive capability accelerates the development of new linkers with enhanced selectivity for tumor-associated enzymes, minimizing off-target cleavage in healthy tissues. patsnap.comnih.gov

Table 2: In Silico Approaches for Predicting Enzyme-Linker Interactions

| Method | Principle | Application to Mal-PEG4-Ala-Ala-Asn-PAB |

| Molecular Docking | Predicts the preferred orientation of the linker (ligand) when bound to the enzyme (receptor). | Identifies the binding mode of the Ala-Ala-Asn sequence in the legumain active site. |

| Machine Learning (ML) | Algorithms trained on large datasets of known enzyme-substrate pairs to predict new interactions. patsnap.com | Predicts the likelihood of legumain-mediated cleavage based on the linker's structural features. patsnap.com |

| QM/MM Simulations | Treats the enzyme's active site with high-accuracy quantum mechanics and the rest of the system with classical mechanics. | Elucidates the electronic mechanism of peptide bond hydrolysis by legumain. |

| Homology Modeling | Constructs a 3D model of a target enzyme based on the known structure of a related protein. | Creates a structural model of legumain if an experimental structure is unavailable. |

Integration of Mal-PEG4-Ala-Ala-Asn-PAB in Novel Targeted Delivery Platforms

While initially prominent in the field of ADCs, the versatility of the Mal-PEG4-Ala-Ala-Asn-PAB linker has led to its exploration in other targeted therapeutic modalities. Its well-defined components—a stable conjugation group, a hydrophilic spacer, a specific enzymatic cleavage site, and a self-immolative unit—make it an attractive building block for a range of bioconjugates.

Peptide-drug conjugates (PDCs) have emerged as a promising alternative to ADCs, offering advantages such as smaller size, better tumor penetration, and lower manufacturing costs. mdpi.compreprints.org The Mal-PEG4-Ala-Ala-Asn-PAB linker is well-suited for this platform. In a PDC, a targeting peptide that binds to a receptor overexpressed on cancer cells replaces the large monoclonal antibody. mdpi.com

The legumain-cleavable Ala-Ala-Asn sequence is particularly relevant, as legumain is often overexpressed in the tumor microenvironment. nih.gov This allows for targeted drug release specifically at the tumor site. For example, a PDC could consist of a peptide targeting integrins conjugated via the Mal-PEG4-Ala-Ala-Asn-PAB linker to a cytotoxic payload. preprints.org Upon accumulation at the tumor, legumain cleaves the Asn-PAB bond, triggering the release of the active drug to exert its therapeutic effect on cancer cells. nih.gov

Table 3: Comparison of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs)

| Feature | Antibody-Drug Conjugates (ADCs) | Peptide-Drug Conjugates (PDCs) |

| Targeting Moiety | Monoclonal Antibody (mAb) | Small Peptide (typically < 50 amino acids) |

| Molecular Weight | High (~150 kDa) | Low (~2-5 kDa) |

| Tumor Penetration | Limited due to large size | Enhanced due to small size |

| Circulation Half-Life | Long (days to weeks) | Short (minutes to hours) |

| Off-Target Toxicity | Potential for liver toxicity (Fc-mediated) | Reduced; primarily renal clearance |

| Manufacturing | Complex and costly | Simpler and more cost-effective |

| Immunogenicity | Potential, especially with non-humanized mAbs | Generally lower |

The structure of Mal-PEG4-Ala-Ala-Asn-PAB exemplifies a modular design, which is highly advantageous for combinatorial chemistry approaches in drug discovery and research. nih.gov Each component of the linker can be systematically varied to create a library of linkers with diverse properties. This "mix-and-match" strategy allows researchers to rapidly optimize linker performance for a specific application. researchgate.net

Conjugation Module (Maleimide): The maleimide (B117702) group can be replaced with other chemical handles (e.g., an azide (B81097) for "click" chemistry or an aldehyde) to enable different bioconjugation strategies.

Spacer Module (PEG4): The length and nature of the PEG spacer can be altered (e.g., PEG8, PEG12, or a non-PEG hydrophilic polymer) to fine-tune the solubility, stability, and steric hindrance of the final conjugate. americanpharmaceuticalreview.com

Cleavage Module (Ala-Ala-Asn): This peptide sequence can be substituted with other enzyme-specific substrates (e.g., Val-Cit for cathepsin B cleavage) or environmentally sensitive triggers (e.g., a disulfide bond for reductive cleavage) to change the release mechanism. nih.gov

Self-Immolative Module (PAB): The para-aminobenzyl group can be modified to alter the kinetics of drug release following cleavage.

By creating and screening libraries of these modular linkers, researchers can identify the optimal combination of components that yields the best therapeutic index for a given antibody, payload, and cancer target. crsubscription.com

Future Research Directions in Cleavable Linker Design for Targeted Bioconjugates

The field of cleavable linker technology is continuously evolving, with ongoing research focused on creating next-generation linkers that offer greater tumor specificity and a wider therapeutic window. cam.ac.uk Future designs aim to overcome the limitations of current linkers, such as premature drug release or dependence on a single cleavage mechanism. axispharm.com

Key future directions include the development of linkers with novel cleavage triggers that are highly specific to the tumor microenvironment. This includes linkers sensitive to tumor-specific enzymes beyond lysosomal proteases, such as matrix metalloproteinases or sulfatases. axispharm.com Another promising area is the design of linkers that respond to exogenous stimuli, such as light or ultrasound, which could provide spatiotemporal control over drug release. americanpharmaceuticalreview.comaxispharm.com

Furthermore, there is a growing emphasis on creating multi-functional linkers. These advanced architectures might incorporate features to enhance hydrophilicity, enabling the conjugation of highly hydrophobic payloads without causing aggregation. americanpharmaceuticalreview.com Linkers are also being designed to release not just a cytotoxic agent but also an imaging agent for diagnostics or an immune-stimulating molecule to enhance the anti-tumor response. The integration of computational and machine learning models will continue to accelerate these efforts, allowing for the in silico design and pre-screening of novel linker architectures with desired properties before their chemical synthesis. patsnap.comrsc.org

Table 4: Emerging Trends and Future Directions in Cleavable Linker Technology

| Research Direction | Concept | Potential Advantage |

| Novel Enzyme Triggers | Utilizing enzymes highly overexpressed in tumors but not in healthy tissue (e.g., sulfatases, phosphatases). cam.ac.ukaxispharm.com | Increased tumor selectivity and reduced off-target toxicity. |